molecular formula C16H15N3O5S B4550926 ethyl 4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate

ethyl 4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate

Cat. No.: B4550926
M. Wt: 361.4 g/mol
InChI Key: ZOJZDPRLQIFCHK-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate is a useful research compound. Its molecular formula is C16H15N3O5S and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.07324176 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

This compound is involved in the synthesis of new quinazolines, which have shown potential as antimicrobial agents. Researchers Desai, Shihora, and Moradia (2007) explored its utility in generating compounds with antibacterial and antifungal activities against several pathogens including Escherichia coli and Staphylococcus aureus. This highlights its role in the development of new pharmaceuticals targeting microbial infections (Desai, Shihora, & Moradia, 2007).

Structural Studies

The compound has been utilized in studying hydrogen-bonded supramolecular structures. Researchers like Portilla et al. (2007) investigated its structural characteristics, which contribute to the understanding of molecular interactions and the development of materials with specific properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Antihistaminic Agents

In the realm of pharmacology, similar compounds have been synthesized and evaluated for H1-antihistaminic activity. Iemura et al. (1986) conducted a study revealing the importance of the benzimidazole nucleus for potent antihistaminic activity, illustrating the compound's relevance in drug development for allergic reactions (Iemura, Kawashima, Fukuda, Ito, & Tsukamoto, 1986).

Environmental Applications

Research on degradation pathways of agricultural chemicals, such as chlorimuron-ethyl, by Aspergillus niger, shows its potential environmental application. Sharma, Banerjee, and Choudhury (2012) detailed how this fungus could degrade chlorimuron-ethyl, a herbicide, suggesting the compound's role in bioremediation efforts (Sharma, Banerjee, & Choudhury, 2012).

Properties

IUPAC Name

ethyl 4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-2-24-15(20)10-3-5-11(6-4-10)19-25(22,23)12-7-8-13-14(9-12)18-16(21)17-13/h3-9,19H,2H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJZDPRLQIFCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate
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ethyl 4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate
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ethyl 4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate
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ethyl 4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate
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ethyl 4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate
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ethyl 4-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}benzoate

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